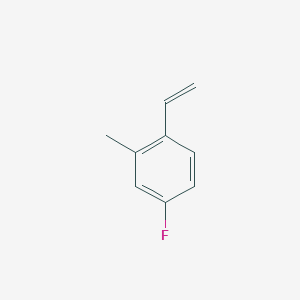![molecular formula C7H4F3N3 B15244741 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the triazolo ring, which is fused to a pyridine ring. The unique structure of this compound makes it of significant interest in various fields, including medicinal chemistry, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One of the common methods for synthesizing 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This reaction is typically carried out under mild conditions at room temperature, making it an efficient and operationally simple one-pot synthesis . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly approach .
Industrial Production Methods:
In industrial settings, the synthesis of this compound can be scaled up using the aforementioned methods. The microwave-mediated synthesis is particularly advantageous for industrial production due to its efficiency, broad substrate scope, and good functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions:
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology:
This compound has shown potential in biological applications, particularly as an inhibitor of specific enzymes and receptors. It has been studied for its inhibitory activities toward c-Met/VEGFR-2 kinases, which are important targets in cancer therapy .
Medicine:
In medicinal chemistry, this compound derivatives have been evaluated for their antiproliferative activities against various cancer cell lines, including A549, MCF-7, and HeLa . These derivatives exhibit promising activity and selectivity, making them potential candidates for anticancer drugs.
Industry:
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of c-Met and VEGFR-2 kinases by binding to their active sites, thereby blocking their signaling pathways . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[1,5-a]pyridine: Another triazolopyridine compound with similar structural features but different biological activities.
3-Trifluoromethyl-1,2,4-triazole: A related compound with a trifluoromethyl group, known for its broad-spectrum pharmaceutical activity.
1,2,4-Triazolo[4,3-a]pyrazine: A compound with a similar triazolo ring structure, studied for its kinase inhibitory activities.
Uniqueness:
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine stands out due to its specific trifluoromethyl substitution, which imparts unique physicochemical and pharmacological properties. This substitution enhances the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H4F3N3 |
|---|---|
Molekulargewicht |
187.12 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-13-4-11-12-6(13)3-5/h1-4H |
InChI-Schlüssel |
DCMIYPGLSJFYLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NN=C2C=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


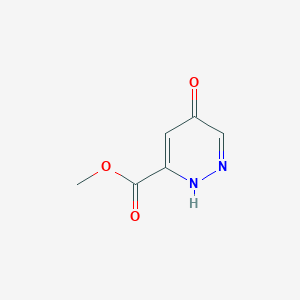

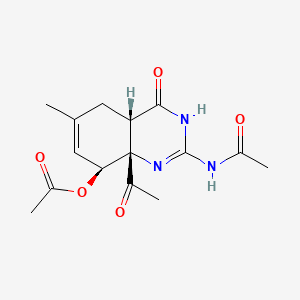

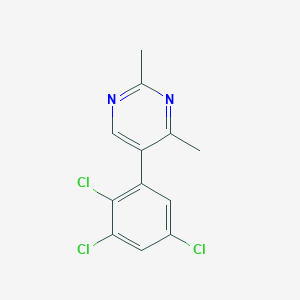
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
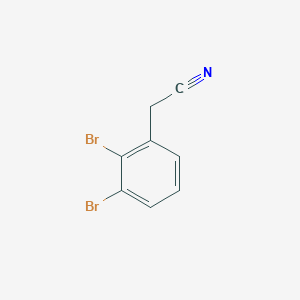
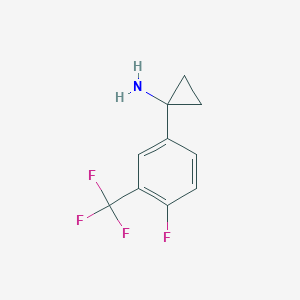
![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
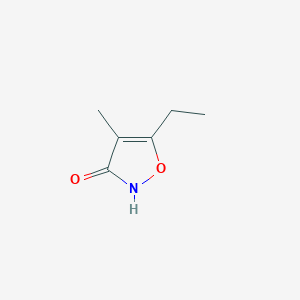
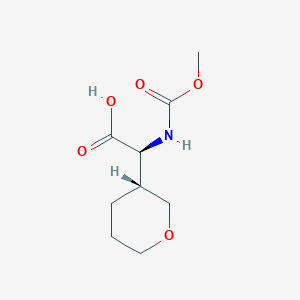
![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)

